REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Mg]Cl)(C)C.[Br:12][C:13]1[C:14]([F:21])=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17]>C1COCC1>[Br:12][C:13]1[C:14]([F:21])=[C:15]([CH:16]([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)[OH:17])[CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0.088 mL
|
Type
|
reactant
|
Smiles
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BrC=1SC=CN1
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.493 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C=O)C=CC1)F
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 12 hr
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Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous NH4Cl
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Type
|
ADDITION
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Details
|
The reaction mixture was diluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(O)C=1SC=CN1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |